molecular formula C24H22N2O5S B6569117 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946210-80-6

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B6569117
CAS No.: 946210-80-6
M. Wt: 450.5 g/mol
InChI Key: MQMAIHQYNDFELB-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxine scaffold linked to a tetrahydroquinoline moiety substituted with a benzoyl group. The benzodioxine-sulfonamide core is known for its pharmacological versatility, including antibacterial, anti-inflammatory, and enzyme-inhibitory properties . The tetrahydroquinoline-benzoyl substituent may enhance lipophilicity and target specificity compared to simpler alkyl/aralkyl variants .

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c27-24(17-5-2-1-3-6-17)26-12-4-7-18-15-19(8-10-21(18)26)25-32(28,29)20-9-11-22-23(16-20)31-14-13-30-22/h1-3,5-6,8-11,15-16,25H,4,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMAIHQYNDFELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a benzoyl group attached to a tetrahydroquinoline ring and a sulfonamide moiety. Its molecular formula is C21H24N2O2SC_{21}H_{24}N_{2}O_{2}S, with a molecular weight of 372.49 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC21H24N2O2S
Molecular Weight372.49 g/mol
LogP (Partition Coefficient)3.8796
Polar Surface Area38.701 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Tetrahydroquinoline Ring : Achieved through the Pictet-Spengler reaction.
  • Introduction of Benzoyl Group : Accomplished via Friedel-Crafts acylation.
  • Attachment of Sulfonamide Moiety : Involves reaction with sulfonyl chloride derivatives.

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit notable antitumor properties. For instance, compounds structurally related to this compound have demonstrated in vitro antitumor activity with IC50 values significantly lower than that of established chemotherapeutics like Doxorubicin.

CompoundIC50 (µg/mL)Reference
N-(1-benzoyl-1,2,3,4-tetrahydroquinoline derivative2.5
Doxorubicin37.5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cancer cell proliferation and apoptosis. The sulfonamide moiety enhances its binding affinity to these targets.

Study on Antitumor Efficacy

A study published in European Journal of Medicinal Chemistry evaluated various tetrahydroquinoline derivatives for their antitumor efficacy. The results showed that several compounds exhibited potent cytotoxic effects against cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest.

Autoimmune Disease Treatment Potential

Recent findings suggest that derivatives including this compound may also have applications in treating autoimmune diseases by modulating immune responses through specific receptor interactions .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogs include sulfonamides with variations in the amine substituent (e.g., alkyl, aralkyl, or heterocyclic groups) and the sulfonyl aromatic ring (e.g., methyl, chloro, or fluorine substitutions).

Compound Name Molecular Formula Molecular Weight Key Substituents Activity Profile Reference
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) C₁₅H₁₅NO₄S 305.35 4-Methylbenzenesulfonyl Antibacterial (E. coli IC₅₀: 9.22 μg/mL)
4-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) C₁₄H₁₁ClNO₄S 324.76 4-Chlorobenzenesulfonyl Antimicrobial (vs. S. aureus, E. coli)
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide C₂₀H₂₁N₂O₅S 401.45 Acetyl-tetrahydroquinolinyl Structural analog (no activity data)
N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) C₂₅H₂₆NO₄S 436.54 3-Phenylpropyl, 4-methylbenzenesulfonyl Lipoxygenase inhibition (IC₅₀: < Baicalein)

Key Observations :

  • Substituent Impact: The 4-methylbenzenesulfonyl group (compound 3) confers antibacterial activity, while the 4-chloro variant (compound 3 in ) enhances antimicrobial potency. The benzoyl-tetrahydroquinolinyl group in the target compound likely improves membrane permeability due to increased lipophilicity (logP ~2.96 in related tetrahydroquinoline analogs ).
  • Enzyme Inhibition : Bulky aralkyl groups (e.g., 3-phenylpropyl in 5c) improve lipoxygenase inhibition, whereas acetylcholinesterase inhibition is observed in 4-chlorobenzenesulfonamides with phenethyl substituents (e.g., 5j, IC₅₀: 26.25 μM) .

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